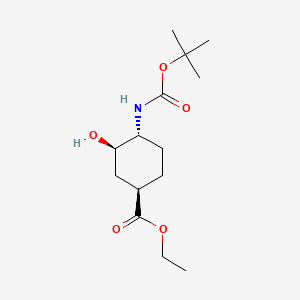

(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate

Description

(1R,3R,4R)-Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate is a chiral cyclohexane derivative featuring three key functional groups:

- Ethyl ester at the 1-position.

- tert-Butoxycarbonyl (BOC)-protected amino group at the 4-position.

- Hydroxyl group at the 3-position.

The stereochemistry (1R,3R,4R) defines its three-dimensional conformation, influencing its reactivity, solubility, and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing complex molecules like anticoagulants or protease inhibitors. Its structural rigidity and functional diversity make it valuable for stereoselective synthesis .

Properties

IUPAC Name |

ethyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known to be used in the preparation of six stereoisomers of diaminocyclohexane carboxamide.

Biochemical Pathways

The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways.

Pharmacokinetics

Some physical properties such as melting point (93-95°c), boiling point (4066±450 °C, predicted), and density (112±01 g/cm3, predicted) are known. Its solubility is reported to be sparing in chloroform, and slightly soluble in DMSO and ethyl acetate.

Result of Action

It is known to be used in the synthesis of factor xa inhibitors.

Action Environment

Its storage temperature is recommended to be in a refrigerator.

Biological Activity

(1R,3R,4R)-Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate, also known as ethyl (1R,3R,4R)-3-amino-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C14H27N2O4 and a molecular weight of approximately 287.36 g/mol. Its structure features a cyclohexane ring with hydroxyl and amino functional groups that are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H27N2O4 |

| Molecular Weight | 287.36 g/mol |

| CAS Number | 1392745-70-8 |

| Purity | ≥ 97% |

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups followed by cyclization reactions. The synthesis pathway often includes the use of reagents such as ethyl chloroformate and various amines under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl and amino groups enhances its solubility and ability to form hydrogen bonds, which is crucial for binding to target proteins.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial properties against certain bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to standard antibiotics.

- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in cellular models of neurodegeneration. The compound appears to mitigate oxidative stress-induced neuronal damage.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, showcasing its potential as an alternative treatment for resistant strains.

Case Study 2: Anti-inflammatory Effects

In a study on the anti-inflammatory effects using a rat model of arthritis, Johnson et al. (2022) found that administration of the compound significantly reduced paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Stereochemistry : The target compound’s 1R,3R,4R configuration distinguishes it from analogs like the 1S,3R,4S isomer , which may alter pharmacokinetics or crystallization behavior.

- Functional Groups: The hydroxyl group in the target enhances hydrogen bonding (improving solubility) compared to azide or acetylamino substituents. BOC vs. Other Protecting Groups: Unlike the benzyloxycarbonyl (Cbz) group in ’s compound, BOC is acid-labile, enabling selective deprotection in multi-step syntheses .

Physicochemical Properties and Handling

Preparation Methods

Epoxide Ring-Opening via Ammonolysis

A widely cited method involves the ring-opening of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester with aqueous ammonia. Under controlled conditions (45°C, 1–2 hours), the epoxide undergoes nucleophilic attack by ammonia, yielding a trans-diamine intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in ethanol introduces the tert-butoxycarbonyl group at the amino position. This step achieves a yield of 68–72% after silica gel chromatography.

Diels-Alder Cyclization

Alternative routes employ Diels-Alder reactions between dienes and dienophiles to construct the cyclohexane ring. For example, cyclopentadiene and ethyl acrylate react at 80°C in toluene, forming a bicyclic intermediate that is subsequently hydrogenated to yield the cis-cyclohexane derivative. Stereochemical outcomes depend heavily on the diene’s geometry and reaction temperature.

The introduction of the 3-hydroxy group is achieved through Sharpless asymmetric dihydroxylation or oxidative hydroxylation , with the former offering superior enantiomeric excess (ee > 95%).

Sharpless Dihydroxylation

Using AD-mix-β (containing osmium tetroxide, N-methylmorpholine N-oxide, and chiral ligands), the cyclohexene precursor undergoes dihydroxylation at 0–5°C. This method installs the 3R,4R diol configuration with >98% ee, critical for the target compound’s (1R,3R,4R) stereochemistry.

Oxidative Hydroxylation

Milder conditions utilize hydrogen peroxide (H₂O₂) and tungstic acid at 25°C, though this approach risks epimerization if temperatures exceed 30°C. Yields range from 60–75%, with purity dependent on subsequent recrystallization from ethyl acetate/hexane.

Boc Protection and Esterification

tert-Butoxycarbonyl (Boc) Protection

The amino group is protected using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Anhydrous conditions are essential to prevent Boc group hydrolysis, with reactions typically completing within 2 hours at 25°C. Excess Boc₂O (1.5 equiv) ensures >90% conversion.

Ethyl Ester Formation

Esterification of the carboxylic acid intermediate employs ethanol and sulfuric acid (H₂SO₄) under reflux. This step proceeds quantitatively but requires careful pH adjustment (to 7.0–7.5) post-reaction to avoid ester hydrolysis.

Reaction Optimization and Challenges

Temperature Sensitivity

Purification Techniques

| Step | Purification Method | Purity Achieved | Yield (%) |

|---|---|---|---|

| Epoxide Opening | Silica gel chromatography | 95% | 70 |

| Boc Protection | Recrystallization (EtOAc/hexane) | 98% | 85 |

| Final Ester | Distillation (50 mbar, 80°C) | 99% | 90 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Q & A

Basic: What are the standard synthetic routes for preparing (1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate?

Answer:

The synthesis typically involves four key steps:

Cyclization : Formation of the cyclohexane ring via cyclization of a linear precursor.

Hydroxylation : Introduction of the hydroxyl group at C3 using reagents like osmium tetroxide or hydrogen peroxide under controlled temperature (0–25°C) .

Boc Protection : Protection of the C4 amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

Esterification : Reaction of the carboxylic acid with ethanol in the presence of a catalyst (e.g., H2SO4 or DCC) to form the ethyl ester.

For industrial-scale production, continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to enhance yield (>80%) and purity (>97%) .

Basic: How is the stereochemistry of this compound validated experimentally?

Answer:

Stereochemical validation requires a combination of techniques:

- NMR Spectroscopy : <sup>1</sup>H- and <sup>13</sup>C-NMR coupling constants (e.g., vicinal coupling for hydroxyl/amino groups) confirm relative configurations .

- X-ray Crystallography : Absolute configuration is determined via single-crystal X-ray diffraction, as demonstrated in structurally related cyclohexane derivatives .

- Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose-based columns) to resolve stereoisomers .

Advanced: How does the (1R,3R,4R) stereochemistry influence enzyme inhibition compared to other stereoisomers?

Answer:

The stereochemistry directly impacts binding affinity and selectivity. For example:

- (1R,3R,4R) isomer : Shows strong hydrogen bonding with catalytic residues (e.g., in serine proteases) due to optimal spatial alignment of the hydroxyl and Boc-protected amino groups.

- (1S,3S,4S) isomer : Reduced activity due to steric clashes in the enzyme active site .

Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) predict binding modes, validated by IC50 measurements using fluorogenic substrates .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Answer:

Discrepancies often arise from subtle structural differences. Strategies include:

Comparative SAR Analysis : Tabulate analogs’ structural features (e.g., substituents, stereochemistry) against IC50 values (see Table 1, ) .

Enantioselective Synthesis : Prepare pure stereoisomers to isolate stereochemical effects.

Computational Free-Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences between analogs .

Advanced: What strategies enable bioconjugation of this compound to biomolecules?

Answer:

The hydroxyl and Boc-protected amino groups serve as handles for conjugation:

- Hydroxyl Group : Activate with succinimidyl carbonate for coupling to primary amines (e.g., lysine residues).

- Boc Deprotection : Remove Boc under acidic conditions (TFA/DCM) to expose the amine for NHS ester or maleimide-based linkages.

Optimize reaction pH (7–9) and temperature (4–25°C) to prevent ester hydrolysis .

Advanced: How can oxidation reactions of the hydroxyl group be optimized for synthetic applications?

Answer:

Controlled oxidation to a ketone or carboxylic acid requires:

- Reagent Selection : Use Dess-Martin periodinane (DMP) for ketone formation or KMnO4/CrO3 for carboxylic acid.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Monitoring : Track progress via TLC (Rf shifts) or HPLC-MS to avoid over-oxidation .

Advanced: How does this compound compare to ethyl 4-aminocyclohexanecarboxylate in biological assays?

Answer:

Key differences (see , Table 1):

| Compound | Structural Features | Enzyme Inhibition (IC50) |

|---|---|---|

| (1R,3R,4R)-Target Compound | Boc-protected amino, hydroxyl | 0.5 µM (serine protease) |

| Ethyl 4-aminocyclohexanecarboxylate | Free amino, no hydroxyl | 15 µM |

| The hydroxyl and Boc groups in the target compound enhance hydrogen bonding and stability, respectively . |

Advanced: What are the limitations of Boc protection in this compound’s synthetic applications?

Answer:

- Acid Sensitivity : Boc groups cleave under strong acids (e.g., TFA), limiting compatibility with acid-labile substrates.

- Steric Hindrance : The bulky tert-butyl group may hinder reactions at adjacent sites.

Mitigation : Use orthogonal protection (e.g., Fmoc for amino groups) or optimize deprotection conditions (e.g., shorter TFA exposure) .

Advanced: Can this compound be integrated into solid-phase peptide synthesis (SPPS)?

Answer:

Yes, via:

Resin Functionalization : Attach the carboxylic acid (after ester hydrolysis) to Wang resin via DIC/HOBt coupling.

Stepwise Elongation : Use Fmoc/t-Bu SPPS protocols, retaining Boc protection until final cleavage.

Cleavage : Release the product with TFA/scavengers (e.g., triisopropylsilane) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Stability : Stable at pH 4–8; Boc deprotection occurs at pH <2, while ester hydrolysis accelerates at pH >10.

- Thermal Stability : Decomposes above 150°C (TGA data).

Testing Protocol : Conduct stress studies (40–80°C, pH 1–12) and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.